![molecular formula C15H17NO3S B2805404 N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide CAS No. 1257550-66-5](/img/structure/B2805404.png)
N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide
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Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) with the formula C10H8 . It is a white crystalline solid with a characteristic odor that is detectable at concentrations as low as 0.08 ppm by mass . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2NH2). They have a wide range of applications, including in the manufacture of dyes and pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of your compound would likely consist of a naphthalene core, with the sulfonamide group and a cyclopropylmethyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Naphthalene is known to undergo reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation . Sulfonamides can participate in reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Naphthalene is a volatile, nonpolar compound, while sulfonamides are typically polar and less volatile .Scientific Research Applications
Cold Denaturation Model
Poly(N-isopropylacrylamide) (PNIPAM) and related acrylamide derivatives exhibit inverse temperature transitions, similar to protein folding. Since PNIPAM behaves analogously to proteins during cold denaturation, it serves as a model for studying protein structural changes . Understanding these transitions could aid in designing temperature-responsive biomaterials and drug carriers.
Chemical Synthesis
While the compound itself has limited direct applications, its synthesis method is noteworthy. For instance, the synthesis of 1-hydroxymethyl cyclopropylacetonitrile involves starting with a tribromoneopentyl alcohol compound. This synthetic pathway could be relevant in medicinal chemistry or the development of novel building blocks .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-11-15(8-9-15)10-16-20(18,19)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAPJVLRPCXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide |
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